Myt1-IN-2 is a small molecule compound designed to inhibit the activity of Myt1 kinase, a crucial regulator in cell cycle progression. Myt1 kinase negatively regulates cyclin-dependent kinase 1 (Cdc2) by phosphorylating it on threonine 14 and tyrosine 15, thereby preventing the transition from the G2 phase to mitosis. This inhibition is particularly relevant in cancer research, as manipulating cell cycle regulation can have therapeutic implications.
The development of Myt1-IN-2 is part of ongoing research into selective inhibitors of Myt1 kinase, with studies focusing on synthesizing compounds that can effectively target this kinase without affecting other similar kinases. The compound has been referenced in various scientific studies exploring its potential in cancer treatment and cellular reprogramming.
Myt1-IN-2 belongs to the class of kinase inhibitors, specifically targeting the Myt1 protein kinase. It is categorized under small organic molecules that exhibit selective inhibitory effects on specific protein kinases involved in cell cycle regulation.
The synthesis of Myt1-IN-2 involves several chemical reactions aimed at constructing a compound that can effectively bind to the active site of Myt1 kinase. The general synthetic pathway includes:
The synthesis typically employs techniques such as:
The molecular structure of Myt1-IN-2 can be depicted as follows:
The precise molecular formula and weight, along with three-dimensional structural data, can be obtained from crystallographic studies or computational modeling. For example, the crystal structure of human Myt1 kinase provides insights into how inhibitors like Myt1-IN-2 interact with the active site.
Myt1-IN-2 undergoes specific chemical reactions that facilitate its interaction with Myt1 kinase:
Kinetic studies are often performed to determine the inhibitory constants (Ki) of Myt1-IN-2 against Myt1 kinase, providing quantitative measures of its effectiveness as an inhibitor.
The mechanism by which Myt1-IN-2 exerts its inhibitory effects involves:
Studies utilizing biochemical assays demonstrate that Myt1-IN-2 effectively reduces Cdc2 activity in vitro, confirming its role as a potent inhibitor.
Myt1-IN-2 exhibits several notable physical properties:
Key chemical properties include:
Relevant data can be gathered using tools like ExPASy ProtParam for detailed physicochemical analysis.
Myt1-IN-2 has significant potential applications in scientific research:
Myt1-IN-2 (CID 156869435; CAS 2719748-43-1) is a potent and selective inhibitor of membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (Myt1), encoded by the PKMYT1 gene. With a reported IC₅₀ value of <10 nM, it demonstrates exceptional potency against Myt1 kinase [4] [6]. Structural analogs of Myt1-IN-2 belong to the pyrazolo[3,4-d]pyrimidine class, which exhibits preferential binding to Myt1’s unique ATP-binding pocket. This class shows minimal cross-reactivity with closely related kinases like Wee1, even at concentrations exceeding 1 µM, establishing its selectivity [4] [8]. Kinome-wide profiling further confirms its specificity, as Myt1-IN-2 maintains >100-fold selectivity over 85% of tested human kinases, reducing risks of off-target effects in cellular models [6].
Table 1: Selectivity Profile of Myt1-IN-2
Kinase Target | IC₅₀ (nM) | Selectivity Fold vs. Myt1 |
---|---|---|
PKMYT1 (Myt1) | <10 | 1 (Reference) |
Wee1 | >1000 | >100 |
CDK1 | >5000 | >500 |
CDK2 | >5000 | >500 |
Myt1 contains a canonical kinase domain but features a distinct hydrophobic pocket adjacent to the ATP-binding site. Structural analyses reveal that Myt1-IN-2 binds this region through:
Myt1 phosphorylates CDK1 at Thr14 (T14) and Tyr15 (Y15), maintaining CDK1/cyclin B1 in an inactive state during S/G₂ phases. Myt1-IN-2 treatment dose-dependently reduces pT14-CDK1 and pY15-CDK1 levels within 2 hours, as validated in cancer cell lines (e.g., HeLa, MDA-MB-231) [4] [7] [10]. This enables premature activation of CDK1/cyclin B1 complexes, triggering unscheduled mitotic entry. Notably, Myt1-IN-2 does not alter total CDK1 or cyclin B1 expression but redistributes cyclin B1 from the cytoplasm to the nucleus by disrupting Myt1-mediated cytoplasmic sequestration [7]. Consequently, nuclear CDK1 activity surges by >80%, overriding the G₂ arrest checkpoint [7] [10].
Cancer cells frequently harbor defective G₁/S checkpoints, heightening reliance on G₂/M arrest for DNA repair. By inhibiting Myt1, Myt1-IN-2 forces cells with unrepaired DNA into premature mitosis, leading to mitotic catastrophe—a lethal outcome characterized by micronuclei formation, chromosome fragmentation, and apoptotic cell death [4] [6]. In Wee1-inhibitor-resistant models (e.g., Adavosertib-resistant lung cancer), Myt1 overexpression compensates for Wee1 loss by sustaining CDK1 inhibition. Myt1-IN-2 overcomes this resistance by de-repressing CDK1 activity, reducing mitotic arrest duration by >50% and increasing cell death by 3-fold compared to single-agent Wee1 inhibition [2] [4].
Table 2: Cellular Effects of Myt1 Inhibition
Parameter | Effect of Myt1-IN-2 | Functional Outcome |
---|---|---|
pT14/pY15-CDK1 levels | ↓↓↓ (Dose-dependent) | Premature CDK1 activation |
Nuclear CDK1/cyclin B1 | ↑↑↑ (Redistribution) | Unscheduled mitotic entry |
Mitotic arrest duration | ↓ (Up to 50% reduction) | Mitotic catastrophe |
Viability in resistant cells | ↓↓↓ (Synergy with Wee1 inhibitors) | Overcome drug resistance |
The ATR/Chk1 axis stabilizes the G₂/M checkpoint by inactivating CDC25 phosphatases, enhancing CDK1 inhibitory phosphorylation. Myt1-IN-2 exhibits synthetic lethality with ATR (AZD6738) or Chk1 (UCN-01) inhibitors by:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7